molecular formula C6H6Cl8O B12428748 Bis(2,3,3,3-tetrachloropropyl) Ether-d4; 2,3,3,3,2',3',3',3'-Octachlorodipropyl Ether-d4; Octachloro-di-n-propyl Ether-d4; Octachlorodipropyl Ether-d4; SV2-d4; S 421-d4

Bis(2,3,3,3-tetrachloropropyl) Ether-d4; 2,3,3,3,2',3',3',3'-Octachlorodipropyl Ether-d4; Octachloro-di-n-propyl Ether-d4; Octachlorodipropyl Ether-d4; SV2-d4; S 421-d4

Cat. No.: B12428748
M. Wt: 381.7 g/mol
InChI Key: LNJXZKBHJZAIKQ-LNLMKGTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S 421-d4 involves the incorporation of deuterium into the parent compound S 421. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route and reaction conditions can vary, but a common method includes the use of deuterated chloroform (CDCl₃) as a solvent and deuterated reagents to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of S 421-d4 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: S 421-d4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: S 421-d4 can undergo nucleophilic substitution reactions, where deuterium atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .

Scientific Research Applications

S 421-d4 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S 421-d4 involves its incorporation into drug molecules, where the deuterium atoms replace hydrogen atoms. This substitution can lead to changes in the pharmacokinetic and metabolic profiles of the drug. Deuterium forms stronger bonds with carbon compared to hydrogen, which can result in slower metabolic degradation and longer half-life of the drug . The molecular targets and pathways involved depend on the specific drug molecule into which S 421-d4 is incorporated.

Comparison with Similar Compounds

    S 421: The non-deuterated parent compound.

    Deuterated analogs of other drugs: Compounds where deuterium is incorporated into different drug molecules.

Comparison: S 421-d4 is unique due to its deuterium labeling, which imparts distinct pharmacokinetic properties compared to its non-deuterated counterpart, S 421. The incorporation of deuterium can lead to reduced metabolic degradation and improved stability, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C6H6Cl8O

Molecular Weight

381.7 g/mol

IUPAC Name

1,1,1,2-tetrachloro-3,3-dideuterio-3-(2,3,3,3-tetrachloro-1,1-dideuteriopropoxy)propane

InChI

InChI=1S/C6H6Cl8O/c7-3(5(9,10)11)1-15-2-4(8)6(12,13)14/h3-4H,1-2H2/i1D2,2D2

InChI Key

LNJXZKBHJZAIKQ-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(C(Cl)(Cl)Cl)Cl)OC([2H])([2H])C(C(Cl)(Cl)Cl)Cl

Canonical SMILES

C(C(C(Cl)(Cl)Cl)Cl)OCC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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